molecular formula C17H18O6 B3029550 Paeoniflorgenin CAS No. 697300-41-7

Paeoniflorgenin

Cat. No. B3029550
CAS RN: 697300-41-7
M. Wt: 318.32 g/mol
InChI Key: GWQHMWOOQLVRLG-BZEIYFPWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paeoniflorgenin is a chemical compound that is one of the major constituents of an herbal medicine derived from Paeonia lactiflora . It is the principal active constituent of the traditional Chinese herbal medicines, Radix Paeoniae Alba (RPA) and Radix Paeoniae Rubra (RPR), which have been used for millennia to treat various diseases .


Synthesis Analysis

The synthesis of Paeoniflorgenin involves several steps. The substrate of glycosyltransferase is paeoniflorgenin and the glycosyl donor is uridine diphosphate glucose. The substrate of benzoyltransferase is 8-debenzoylpaeoniflorin and the benzoyl donor is benzoyl-CoA .


Molecular Structure Analysis

The molecular formula of Paeoniflorgenin is C17H18O6 .


Chemical Reactions Analysis

Paeoniflorgenin is involved in several chemical reactions. For instance, it is derived from Paeoniflorin, which is the major active component of Total glycoside of paeony (TGP). Paeoniflorin-6′-O-benzene sulfonate (CP-25) is a compound derived from Paeoniflorin and exhibits superior bioavailability and efficacy than Paeoniflorin .


Physical And Chemical Properties Analysis

Paeoniflorgenin has a molecular weight of 318.32 g/mol. It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Neuroprotection and Cognitive Function

Studies suggest that paeoniflorin has neuroprotective properties. It may mitigate age-related cognitive decline and dementia by reducing inflammation, inhibiting apoptosis (cell death), and promoting neuronal survival. Its potential as an adjunct therapy for neurodegenerative diseases warrants further investigation.

Antidepressant Potential

Paeoniflorin’s metabolism into benzoic acid via the G6046 enzyme suggests a potential role in mental health. Benzoic acid can cross the blood-brain barrier, potentially exerting antidepressant effects. Further research is needed to explore this intriguing aspect.

Mechanism of Action

Target of Action

Paeoniflorgenin, a monoterpene glycoside, is a major component of the Paeoniaceae family of plants . It has been found to have a wide range of targets, primarily cancer cells, including liver cancer, gastric cancer, breast cancer, lung cancer, pancreatic cancer, colorectal cancer, glioma, bladder cancer, and leukemia . It also targets cells involved in inflammation and immune dysfunction .

Mode of Action

Paeoniflorgenin interacts with its targets primarily by inducing apoptosis, inhibiting cell proliferation, invasion, or metastasis, and protecting liver function . It has been shown to have anti-inflammatory and anti-apoptotic properties, promoting neuronal survival .

Biochemical Pathways

The potential molecular mechanisms corresponding to the antitumor effects of Paeoniflorgenin might be related to the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also affects the autophagy pathway, reducing calcium influx and lactate dehydrogenase release, activating α-synuclein degradation .

Pharmacokinetics

Paeoniflorgenin is extensively metabolized into paeoniflorin . The absorption of the compound is increased by the use of a p-glycoprotein inhibitor, such as cyclosporine-A . Much of the paeoniflorgenin is hydrolyzed by lactase phlorizin hydrolase (LPH), the brush border glucosidase .

Result of Action

The molecular and cellular effects of Paeoniflorgenin’s action include the inhibition of tumor cell proliferation and neovascularization, induction of apoptosis, and inhibition of tumor invasion and metastasis . It also has neuroprotective effects, protecting cells from damage and promoting neuronal survival .

Action Environment

The content of Paeoniflorgenin is affected by many factors, including biological and abiotic factors . Therefore, the ecological and environmental factors of habitat should be carefully considered in order to produce the traditional Chinese medicines with high Paeoniflorgenin content .

properties

IUPAC Name

[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQHMWOOQLVRLG-BZEIYFPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 154925992

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paeoniflorgenin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Paeoniflorgenin
Reactant of Route 3
Reactant of Route 3
Paeoniflorgenin
Reactant of Route 4
Reactant of Route 4
Paeoniflorgenin
Reactant of Route 5
Paeoniflorgenin
Reactant of Route 6
Paeoniflorgenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.